Prodrugs are pharmacologically inactive compounds that are converted into their active form within the body through enzymatic or chemical reactions. This strategy is employed to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, inadequate permeability, and off-target toxicity.[1][2][3] The success of a prodrug hinges on its efficient and controlled conversion to the active parent drug at the desired site of action. Therefore, detailed kinetic studies of prodrug activation are paramount in the drug development process. These studies provide crucial information on the rate and mechanism of conversion, which helps in predicting in vivo performance, establishing dose-response relationships, and ensuring safety and efficacy.[1][4]
This guide provides a comprehensive overview of key reagents used in the kinetic analysis of prodrug activation, with a focus on enzymatic and chemical hydrolysis mechanisms. We will delve into the rationale behind reagent selection, provide detailed experimental protocols, and discuss data interpretation to empower researchers in their prodrug development endeavors.
The choice of reagent for a kinetic study is dictated by the prodrug's activation mechanism. The most common activation pathways involve enzymatic hydrolysis by esterases, reduction by nitroreductases, conjugation by glutathione S-transferases, or oxidation by cytochrome P450 enzymes.
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a major role in the metabolism and activation of ester-containing prodrugs.[5][6][7] In humans, two major isoforms, hCE1 and hCE2, are of particular importance.[5][8] They exhibit distinct tissue distribution and substrate specificities.[5][7][9] hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine and liver.[5][10]
Nitroreductases are enzymes that catalyze the reduction of nitroaromatic compounds.[14][15][16] This activation strategy is particularly relevant in cancer therapy, where nitroaromatic prodrugs can be selectively activated in the hypoxic (low oxygen) environment of solid tumors by endogenous nitroreductases or through Gene-Directed Enzyme Prodrug Therapy (GDEPT).[14][15][16][17] In GDEPT, a non-human nitroreductase gene is delivered to tumor cells, which then express the enzyme and sensitize them to a specific nitroaromatic prodrug.[14][15] A well-studied example is the E. coli nitroreductase NfsB with the prodrug CB1954.[14][18]
Glutathione S-Transferases (GSTs) are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds.[19][20] While typically involved in detoxification, GSTs, particularly those overexpressed in tumor cells like GSTP1-1, can be exploited to activate specific prodrugs.[20][21][22][23] These prodrugs are designed to be activated upon conjugation with GSH, releasing a cytotoxic agent.[22]
Cytochrome P450 (CYP) enzymes are a major family of heme-containing monooxygenases involved in the metabolism of a vast array of xenobiotics, including many drugs.[24][25][26] While often associated with drug inactivation, CYPs can also be responsible for the activation of prodrugs through oxidative reactions.[24][25][27][28] For example, the anticancer prodrug cyclophosphamide is activated by CYP2B6.[27]
This section provides detailed, step-by-step methodologies for conducting kinetic studies using the reagents discussed above.
This protocol describes the determination of kinetic parameters for the hydrolysis of an ester prodrug by purified recombinant hCE1 and hCE2.
Quantitative data from kinetic studies should be summarized in a clear and concise manner to facilitate comparison and interpretation.
The rigorous kinetic characterization of prodrug activation is a cornerstone of modern drug development. The protocols and principles outlined in this guide provide a framework for obtaining reliable and reproducible data. By carefully selecting the appropriate reagents and methodologies, researchers can gain deep insights into the mechanisms of prodrug conversion, leading to the design of safer and more effective therapeutics. Future advancements in this field will likely involve the development of more sophisticated in vitro models that better recapitulate the in vivo environment, such as 3D cell cultures and organ-on-a-chip systems, further enhancing the predictive power of preclinical kinetic studies.
-
Laizure, S. C., Herring, V., Hu, Z., & Meibohm, B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
-
Redinbo, M. R., Bencharit, S., & Potter, P. M. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Biochemical Society Transactions, 31(3), 620-624. [Link]
-
Copp, J. N., Mowday, A. M., Williams, E. M., Guise, C. P., Ashoorzadeh, A., Sharrock, A. V., ... & Smaill, J. B. (2015). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Journal, 469(3), 311-329. [Link]
-
Bencharit, S., Morton, C. L., Xue, Y., Potter, P. M., & Redinbo, M. R. (2003). Structural basis of heroin and cocaine metabolism by human carboxylesterase 1. Nature structural biology, 10(5), 349-356. [Link]
-
Redinbo, M. R., Bencharit, S., & Potter, P. M. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Biochemical Society Transactions, 31(3), 620-624. [Link]
-
Pompella, A., & Corti, A. (2015). Glutathione S-conjugates as prodrugs to target drug-resistant tumors. Frontiers in pharmacology, 6, 195. [Link]
-
Copp, J. N., Mowday, A. M., Williams, E. M., Guise, C. P., Ashoorzadeh, A., Sharrock, A. V., ... & Smaill, J. B. (2015). Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility. Biochemical Journal, 469(3), 311-329. [Link]
-
Imai, J., Igarashi, M., & Takeda, S. (2013). Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells. Clinical Cancer Research, 19(5), 1159-1168. [Link]
-
Xu, G., Zhang, W., Ma, M. K., & McLeod, H. L. (2002). Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan. Clinical Cancer Research, 8(8), 2605-2611. [Link]
-
Prosser, G. A., Copp, J. N., Syddall, H. P., Williams, E. M., Smaill, J. B., Wilson, W. R., & Patterson, A. V. (2013). The flavin reductase MsuE is a novel nitroreductase that can efficiently activate two promising next-generation prodrugs for gene-directed enzyme prodrug therapy. Molecules, 18(9), 10828-10842. [Link]
-
Ruzza, P., Rosato, A., & Rossi, C. R. (2013). Glutathione transferase (GST)-activated prodrugs. Pharmaceutics, 5(2), 220-231. [Link]
-
Denny, W. A. (2002). Nitroreductase-based GDEPT. Current pharmaceutical design, 8(15), 1349-1361. [Link]
-
Xu, G., Zhang, W., Ma, M. K., & McLeod, H. L. (2002). Human carboxylesterase 2 is commonly expressed in tumor tissue and is correlated with activation of irinotecan. Clinical Cancer Research, 8(8), 2605-2611. [Link]
-
Thomsen, R., Rasmussen, H. B., Linnet, K., & INDIVID, G. R. O. U. P. (2014). In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors. Drug metabolism and disposition, 42(1), 126-133. [Link]
-
He, N., Åling, T., Janson, M., Sjöberg, B., & Arnér, E. S. (2016). Chemical reactivity window determines prodrug efficiency toward glutathione transferase overexpressing cancer cells. ACS chemical biology, 11(8), 2135-2143. [Link]
-
Lisurek, M., & Bernhardt, R. (2011). In silico study of camptothecin-based pro-drugs binding to human carboxylesterase 2. Molecules, 16(8), 6596-6611. [Link]
-
Ruzza, P., Rosato, A., & Rossi, C. R. (2013). Glutathione transferase (GST)-activated prodrugs. Pharmaceutics, 5(2), 220-231. [Link]
-
Ruzza, P., Rosato, A., & Rossi, C. R. (2013). Glutathione transferase (GST)-activated prodrugs. Pharmaceutics, 5(2), 220-231. [Link]
-
Anonymous. (n.d.). Regulatory Considerations for Prodrug Development: Safety and Efficacy Assessments. Journal of Pharmaceutical Sciences and Drug Development. [Link]
-
Denny, W. A. (2002). Nitroreductase-based GDEPT. Current pharmaceutical design, 8(15), 1349-1361. [Link]
-
Roy, P., & Waxman, D. J. (2006). Activation of the anticancer prodrugs cyclophosphamide and ifosfamide: identification of cytochrome P450 2B enzymes and site-specific mutants with improved enzyme kinetics. Molecular pharmacology, 69(4), 1377-1387. [Link]
-
Huttunen, K. M., & Rautio, J. (2011). Cytochrome P450-activated prodrugs: targeted drug delivery. Current medicinal chemistry, 18(2), 229-245. [Link]
-
Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug Metabolism and Pharmacokinetics, 21(3), 173-185. [Link]
-
Danks, M. K., Morton, C. L., Krull, E. J., & Potter, P. M. (1999). Activation of a camptothecin prodrug by specific carboxylesterases as predicted by quantitative structure-activity relationship and molecular docking studies. Molecular pharmacology, 56(6), 1278-1286. [Link]
-
Satoh, T., & Hosokawa, M. (2006). Structure and catalytic properties of carboxylesterase isozymes involved in metabolic activation of prodrugs. Yakugaku zasshi: Journal of the Pharmaceutical Society of Japan, 126(3), 165-177. [Link]
-
Kim, H. S., Lee, Y. J., Park, J. H., & Kim, S. C. (2012). Expression of β-glucuronidase on the surface of bacteria enhances activation of glucuronide prodrugs. Journal of microbiological methods, 91(2), 313-319. [Link]
-
Ortiz de Montellano, P. R. (2013). Cytochrome P450-activated prodrugs. Future medicinal chemistry, 5(2), 213-228. [Link]
-
Wadkins, R. M., & Potter, P. M. (2005). Activation of anticancer prodrugs by human carboxylesterases. Current topics in medicinal chemistry, 5(14), 1365-1372. [Link]
-
Wadkins, R. M., & Potter, P. M. (2004). Modifications of human carboxylesterase for improved prodrug activation. Current pharmaceutical design, 10(11), 1297-1305. [Link]
-
Tran, T. H., & Tirelli, N. (2022). Glycosidase activated prodrugs for targeted cancer therapy. Chemical Society Reviews, 51(22), 9319-9372. [Link]
-
Perez, C., Lacerda, R., & Montclare, J. K. (2018). Mammalian esterase activity: implications for peptide prodrugs. ACS chemical biology, 13(10), 2765-2771. [Link]
-
Ortiz de Montellano, P. R. (2013). Cytochrome P450-activated prodrugs. Future medicinal chemistry, 5(2), 213-228. [Link]
-
Huttunen, K. M., & Rautio, J. (2011). Cytochrome P450-activated prodrugs: targeted drug delivery. Current medicinal chemistry, 18(2), 229-245. [Link]
-
Wu, K. M. (2009). A new classification of prodrugs: regulatory perspectives. Pharmaceuticals, 2(3), 77-81. [Link]
-
de Graaf, M., Boven, E., Scheeren, H. W., Haisma, H. J., & Pinedo, H. M. (2002). Beta-glucuronidase-mediated drug release. Current pharmaceutical design, 8(15), 1391-1403. [Link]
-
de Graaf, M., Boven, E., Scheeren, H. W., Haisma, H. J., & Pinedo, H. M. (2002). Beta-glucuronidase-mediated drug release. Current pharmaceutical design, 8(15), 1391-1403. [Link]
-
Ramli, F., Taha, M., & Shah, S. A. A. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European journal of medicinal chemistry, 187, 111921. [Link]
-
Miller, C. A., Miller, R. D., & Kerwin, S. M. (2014). Assessing and utilizing esterase specificity in antimicrobial prodrug development. ACS medicinal chemistry letters, 5(11), 1184-1189. [Link]
-
Rozakis, R. (2022, May 17). Benefits of The 505(b)(2) Pathway For Prodrugs. Allucent. [Link]
-
Premier Consulting. (2016, July 13). The Prodrug Benefit Of Utilizing The 505(b)(2) Pathway. Premier Consulting. [Link]
-
Lee, J. H., Lee, J. Y., & Park, J. H. (2019). Evaluating prodrug strategies for esterase-triggered release of alcohols. Journal of medicinal chemistry, 62(19), 8871-8879. [Link]
-
Finlay, J. A., Gayo, D., & Miller, L. W. (2014). Evaluating prodrug strategies for esterase-triggered release of alcohols. ACS medicinal chemistry letters, 5(11), 1190-1195. [Link]
-
Lee, H. J., & Lee, S. (2016). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation, 46(4), 353-359. [Link]
-
Ji, Q. C., El-Shourbagy, T. A., & Icso, R. (2009). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC–MS/MS. Bioanalysis, 1(3), 545-553. [Link]